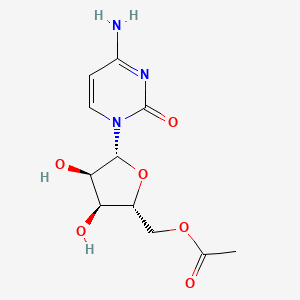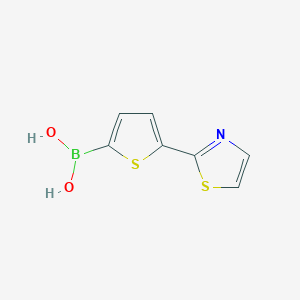![molecular formula C56H48Br6 B3324474 1,1'-Bitricyclo[3.3.1.13,7]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)- CAS No. 1870882-73-7](/img/structure/B3324474.png)
1,1'-Bitricyclo[3.3.1.13,7]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)-
Overview
Description
1,1’-Bitricyclo[33113,7]decane, 3,3’,5,5’,7,7’-hexakis(4-bromophenyl)- is a complex organic compound characterized by its unique structure, which includes multiple tricyclic decane units and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bitricyclo[3.3.1.13,7]decane, 3,3’,5,5’,7,7’-hexakis(4-bromophenyl)- typically involves multiple steps, starting with the preparation of the tricyclic decane core. This core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. The bromophenyl groups are then introduced via a series of electrophilic aromatic substitution reactions, using bromine as the halogenating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the bromination steps. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bitricyclo[3.3.1.13,7]decane, 3,3’,5,5’,7,7’-hexakis(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form corresponding phenols or quinones.
Reduction: The bromine atoms can be reduced to form hydrogenated phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium alkoxides or Grignard reagents.
Major Products
Oxidation: Phenols, quinones.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
1,1’-Bitricyclo[3.3.1.13,7]decane, 3,3’,5,5’,7,7’-hexakis(4-bromophenyl)- has several scientific research applications:
Materials Science: Used in the development of novel polymers and advanced materials due to its rigid structure and multiple functional groups.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Bitricyclo[3.3.1.13,7]decane, 3,3’,5,5’,7,7’-hexakis(4-bromophenyl)- depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl groups can engage in halogen bonding, influencing the compound’s binding affinity and specificity. In materials science, its rigid structure contributes to the mechanical properties of polymers and composites.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bitricyclo[3.3.1.13,7]decane, 3,3’,5,5’,7,7’-hexakis(4-chlorophenyl)-: Similar structure but with chlorine atoms instead of bromine.
1,1’-Bitricyclo[3.3.1.13,7]decane, 3,3’,5,5’,7,7’-hexakis(4-fluorophenyl)-: Similar structure but with fluorine atoms instead of bromine.
1,1’-Bitricyclo[3.3.1.13,7]decane, 3,3’,5,5’,7,7’-hexakis(4-iodophenyl)-: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1,1’-Bitricyclo[3.3.1.13,7]decane, 3,3’,5,5’,7,7’-hexakis(4-bromophenyl)- is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and physical properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, affecting the compound’s interactions and stability.
Properties
IUPAC Name |
1,3,5-tris(4-bromophenyl)-7-[3,5,7-tris(4-bromophenyl)-1-adamantyl]adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48Br6/c57-43-13-1-37(2-14-43)49-25-50(38-3-15-44(58)16-4-38)27-51(26-49,39-5-17-45(59)18-6-39)33-55(31-49,32-50)56-34-52(40-7-19-46(60)20-8-40)28-53(35-56,41-9-21-47(61)22-10-41)30-54(29-52,36-56)42-11-23-48(62)24-12-42/h1-24H,25-36H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWMPDIUXCTNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C45CC6(CC(C4)(CC(C6)(C5)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C9=CC=C(C=C9)Br)C1=CC=C(C=C1)Br)C1=CC=C(C=C1)Br)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48Br6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1200.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3324431.png)


![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide](/img/structure/B3324456.png)



![Bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B3324497.png)

